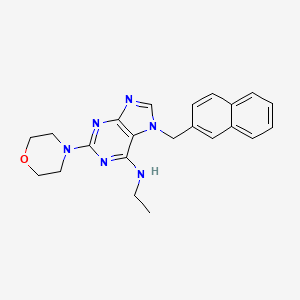
DprE1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DprE1-IN-6 is a compound known for its inhibitory effects on the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is crucial in the biosynthesis of the mycobacterial cell wall, making this compound a significant compound in the fight against tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-6 involves a multi-step process that includes the formation of key intermediates through various organic reactions. One common synthetic route involves the use of benzothiazole derivatives, which are synthesized through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These intermediates are then further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
DprE1-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .
Scientific Research Applications
DprE1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on mycobacterial cell wall biosynthesis and the development of new antimicrobial agents.
Medicine: Investigated for its potential as a therapeutic agent against drug-resistant tuberculosis.
Industry: Utilized in the development of new drugs and chemical processes for large-scale production
Mechanism of Action
DprE1-IN-6 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .
Comparison with Similar Compounds
DprE1-IN-6 is unique in its high potency and specificity for the DprE1 enzyme. Similar compounds include:
Benzothiazinones: These compounds also inhibit DprE1 but may have different binding affinities and mechanisms of action.
Macozinone: Another DprE1 inhibitor currently in clinical trials.
OPC-167832: A potent DprE1 inhibitor with a different chemical structure.
TBA-7371: A novel DprE1 inhibitor with promising anti-tubercular activity .
This compound stands out due to its strong inhibitory effects and potential for treating drug-resistant tuberculosis, making it a valuable compound in ongoing research and drug development efforts.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26) |
InChI Key |
WPINVMNTXVOWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)

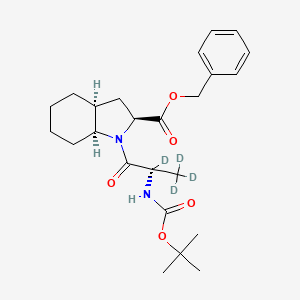

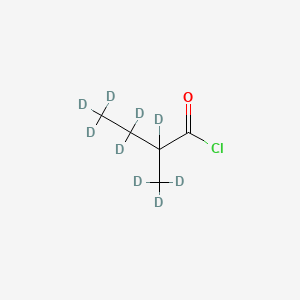
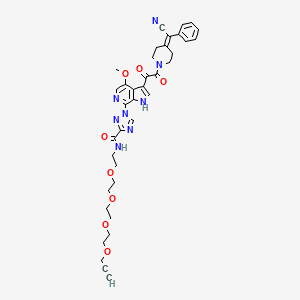

![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)

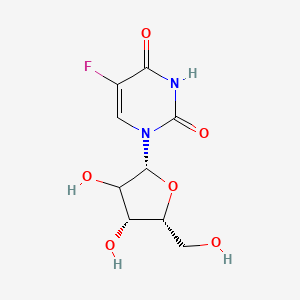
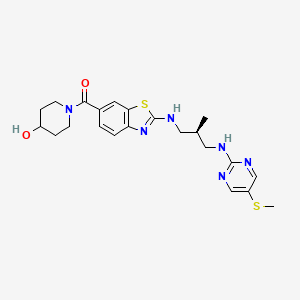
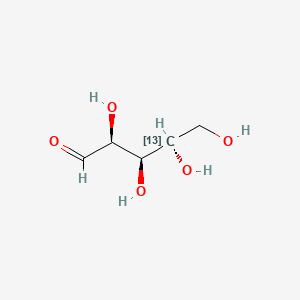
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
